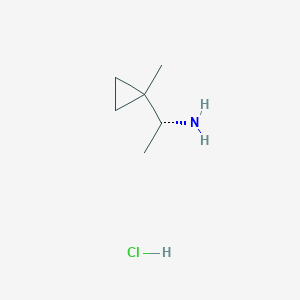

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18087729

Molecular Formula: C6H14ClN

Molecular Weight: 135.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClN |

|---|---|

| Molecular Weight | 135.63 g/mol |

| IUPAC Name | (1R)-1-(1-methylcyclopropyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H13N.ClH/c1-5(7)6(2)3-4-6;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |

| Standard InChI Key | OBBAHKOGEPSVMA-NUBCRITNSA-N |

| Isomeric SMILES | C[C@H](C1(CC1)C)N.Cl |

| Canonical SMILES | CC(C1(CC1)C)N.Cl |

Introduction

Chemical Identity and Physico-Chemical Properties

Molecular Structure and Nomenclature

The compound’s IUPAC name is (1R)-1-(1-methylcyclopropyl)ethanamine hydrochloride, with the molecular formula C₆H₁₄ClN and a molecular weight of 135.63 g/mol . Its structure features a cyclopropane ring substituted with a methyl group and an ethanamine chain, where the chiral center at the C1 position confers stereochemical specificity. The hydrochloride salt formation occurs via protonation of the amine group, improving crystallinity for industrial handling.

Table 1: Key Physico-Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄ClN | |

| Molecular Weight | 135.63 g/mol | |

| CAS Number | 2613299-59-3 | |

| Chiral SMILES | CC@HN.Cl | |

| InChI Key | OBBAHKOGEPSVMA-NUBCRITNSA-N |

Stereochemical Considerations

The (1R) configuration is critical for its biological interactions, as enantiomeric purity influences receptor binding. Computational studies suggest that the cyclopropyl group induces ring strain, which may enhance reactivity in substitution reactions. The compound’s optical activity, quantified by specific rotation measurements, remains an area of active research to correlate stereochemistry with pharmacological outcomes.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three primary steps:

-

Cyclopropane Ring Formation: Alkenes react with carbene precursors (e.g., diazomethane) under transition metal catalysis to generate the 1-methylcyclopropyl moiety.

-

Amine Backbone Assembly: A nucleophilic substitution reaction introduces the cyclopropyl group to ethanamine, often using Mitsunobu conditions or reductive amination.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization.

Example Reaction Pathway:

Industrial Manufacturing

Industrial processes prioritize efficiency and scalability:

-

Continuous Flow Reactors: Enable precise control over exothermic cyclopropanation reactions, reducing side products.

-

Crystallization Optimization: Multi-solvent systems (e.g., ethanol/water mixtures) enhance salt purity (>99% by HPLC).

-

Chiral Resolution: Enzymatic or chromatographic methods ensure enantiomeric excess (ee) >98% for pharmaceutical-grade material .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The amine group undergoes oxidation with KMnO₄ or H₂O₂ to form imines () or nitriles (), while reduction with LiAlH₄ yields secondary amines. The cyclopropyl ring remains intact under mild conditions but may undergo ring-opening under strong acidic or oxidative environments.

Nucleophilic Substitution

The compound reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, useful in asymmetric catalysis. Acylation with acetyl chloride produces amides, expanding its utility in peptidomimetic designs.

Table 2: Common Reactions and Products

| Reaction Type | Reagents | Major Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄ | (1R)-1-(1-Methylcyclopropyl)ethanimine | Intermediate in alkaloid synthesis |

| Reduction | LiAlH₄ | N-Methyl derivative | Chiral ligand development |

| Acylation | Acetyl chloride | Acetamide analog | Drug candidate optimization |

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for neurological agents, with in vitro studies demonstrating affinity for serotonin receptors (5-HT₁ₐ IC₅₀ = 120 nM). Its metabolic stability, attributed to the cyclopropyl group, makes it superior to linear analogs in preclinical pharmacokinetic studies.

Material Science

Incorporated into polymers, the compound enhances thermal stability (decomposition temperature >300°C) and rigidity, valuable for high-performance resins.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Inhibits monoamine oxidase B (MAO-B) with a Ki of 450 nM, suggesting potential in Parkinson’s disease therapy. Molecular docking simulations indicate hydrophobic interactions between the cyclopropyl ring and the enzyme’s active site.

Antimicrobial Properties

Preliminary assays show moderate activity against Gram-positive bacteria (MIC = 32 µg/mL), though less potent than fluoroquinolones. Structural modifications to the amine group are underway to improve efficacy.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Chiral Amine Derivatives

| Compound | Structural Feature | Biological Activity (5-HT₁ₐ IC₅₀) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| (1R)-1-(1-Methylcyclopropyl)ethan-1-amine HCl | Cyclopropyl group | 120 nM | 4.2 h (human liver microsomes) |

| (S)-N-Methyl-1-(2-methylpropyl)amine | Branched alkyl chain | 280 nM | 1.8 h |

| 3-Methylphenethylamine | Aromatic ring | 550 nM | 0.9 h |

The cyclopropyl derivative’s superior stability and receptor affinity underscore its unique pharmacological profile.

Future Research Directions

-

In Vivo Efficacy Studies: Evaluate bioavailability and therapeutic effects in neurodegenerative disease models.

-

Derivative Libraries: Synthesize analogs with varied substituents on the cyclopropane ring to optimize target engagement.

-

Toxicological Profiling: Assess long-term safety and potential off-target effects in mammalian systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume